molecular formula C8H10BFO2S B8209052 (2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid

(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid

Cat. No.: B8209052
M. Wt: 200.04 g/mol
InChI Key: VZTPFDNYZKJUOB-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid is a boronic acid derivative characterized by a fluorinated aromatic ring substituted with methyl and methylthio groups. Its molecular structure combines electron-withdrawing (fluoro) and electron-donating (methylthio) moieties, which influence its reactivity in cross-coupling reactions like Suzuki-Miyaura.

Properties

IUPAC Name

(2-fluoro-4-methyl-5-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2S/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTPFDNYZKJUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3).

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the aromatic ring.

Major Products Formed

Scientific Research Applications

(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight Key Features/Applications References
This compound -F, -CH₃, -SMe at positions 2,4,5 214.05 (estimated) Potential use in Suzuki couplings; enzyme inhibition N/A
4-(Methylthio)phenylboronic acid -SMe at position 4 167.99 Used in Pd-catalyzed antipyrine synthesis
2-Fluoro-4-methoxyphenylboronic acid -F, -OMe at positions 2,4 169.94 Electronics; lacks thioether group
[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid -Cl, -morpholine at positions 5,2 256.09 Pharmacological screening; bulky substituent
2-Chloro-5-cyano-4-methylphenylboronic acid -Cl, -CN, -CH₃ at positions 2,5,4 195.41 High polarity due to cyano group

Key Observations :

  • Electron Effects: The fluorine atom in the target compound increases electrophilicity at the boron center compared to non-fluorinated analogs (e.g., 4-(Methylthio)phenylboronic acid), enhancing reactivity in cross-coupling reactions.

Functional Comparisons

Enzyme Inhibition

Boronic acids inhibit enzymes via covalent interactions with catalytic serine residues. For example:

  • Phenyl boronic acid: Superior diagnostic accuracy in detecting KPC beta-lactamases compared to aminophenylboronic acid (APBA).
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A.
  • Target Compound : The methylthio group may enhance binding to hydrophobic enzyme pockets (e.g., in beta-lactamases), though in vitro data are needed for confirmation.

Physicochemical Properties

Table 2: Solubility and Stability Trends

Compound Solubility (mg/g) Stability Notes References
AG-alkyne@polymer-pBA (boronic acid) 0.618 Enhanced by polymer support
[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid N/A Sensitive to moisture; stored at -20°C
Target Compound Estimated low Likely requires anhydrous conditions N/A

Insights :

  • The target compound’s lipophilic methylthio group may reduce aqueous solubility compared to hydroxylated analogs (e.g., (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid).
  • Stability under Suzuki conditions likely parallels fluorophenyl boronic acids, which tolerate diverse reaction environments.

Biological Activity

(2-Fluoro-4-methyl-5-(methylthio)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Boronic acids have been recognized for their unique ability to interact with biological molecules, especially in the realm of drug design and development. This article reviews the biological activity of this specific compound, emphasizing its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈BFO₂S
  • Molecular Weight : 185.01 g/mol
  • Key Functional Groups : Boronic acid group, fluorine substituent, methylthio group.

These structural features contribute to its reactivity and biological interactions.

1. Antagonistic Activity on Chemokine Receptors

Research has highlighted that boronic acids can act as antagonists for chemokine receptors such as CXCR1 and CXCR2. For instance, a related compound, SX-517, demonstrated significant inhibition of CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), with an IC₅₀ of 38 nM . This suggests that this compound may similarly influence chemokine signaling pathways, potentially offering therapeutic benefits in inflammatory diseases.

2. Antimicrobial Properties

Studies on related phenylboronic acids indicate promising antimicrobial activities. For example, 5-trifluoromethyl-2-formylphenylboronic acid exhibited moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger and Escherichia coli . The mechanism proposed involves the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis. It is plausible that this compound may exhibit similar antimicrobial effects due to structural analogies.

Case Study 1: Antagonism of CXCR1/2

In a study evaluating the pharmacological effects of boronic acids on chemokine receptors, it was found that compounds with a similar structure to this compound could effectively inhibit receptor activation and subsequent inflammatory responses in murine models . This positions such compounds as potential candidates for treating chronic inflammatory conditions.

Case Study 2: Antifungal Activity

Another investigation focused on the synthesis and evaluation of various phenylboronic acids for their antimicrobial properties. The results indicated that certain derivatives displayed significant activity against both fungal and bacterial strains, with some exhibiting lower Minimum Inhibitory Concentration (MIC) values compared to established antifungal agents like Tavaborole . This suggests that this compound could be explored further for its antimicrobial potential.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/PathwayIC₅₀ Value
SX-517CXCR1/2 AntagonistCalcium flux in PMNs38 nM
5-Trifluoromethyl-2-formylphenylboronic acidAntifungalLeuRS inhibitionModerate
This compoundPotentially AntimicrobialTBDTBD

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